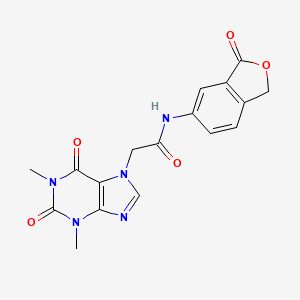![molecular formula C13H11Cl2N3O3S2 B4434187 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4434187.png)
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide
Descripción general
Descripción
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been proposed that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide has been found to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain. Additionally, it has been found to have antimicrobial properties against various bacterial strains. Furthermore, the compound has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its potent anti-inflammatory and analgesic activities. Additionally, the compound has been found to have antimicrobial properties against a variety of bacterial strains, making it a useful tool in microbiology research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide. One area of interest is its potential use in cancer therapy, particularly in combination with other anticancer agents. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential side effects. Furthermore, the compound could be investigated for its potential use in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, it has been found to have antimicrobial properties against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, this compound has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S2/c14-9-6-10(15)11(23(20,21)18-7-1-2-7)5-8(9)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMQOICETVCWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B4434116.png)

![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)
![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4434157.png)
![N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4434163.png)
![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4434178.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)
